1-(difluoromethyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(difluoromethyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, difluoromethyl, and trifluoromethyl groups, making it a valuable subject for research in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to accelerate the reaction. The final product is often purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted derivatives of the original compound .
Scientific Research Applications
1-(difluoromethyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in its role as a fungicide, it inhibits the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase), disrupting the energy production in fungal cells . This inhibition leads to the accumulation of reactive oxygen species, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with similar structural features but different functional groups.
1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: A compound with a similar pyrazole core but different substituents, used as an inhibitor of blood coagulation factor Xa.
Uniqueness
1-(difluoromethyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-1H-pyrazole-5-carboxamide stands out due to its combination of difluoromethyl and trifluoromethyl groups, which enhance its chemical stability and biological activity. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in various scientific applications.
Properties
Molecular Formula |
C18H11F5N4O4 |
---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
2-(difluoromethyl)-N-[3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H11F5N4O4/c19-17(20)26-15(4-5-24-26)16(28)25-11-7-12(27(29)30)9-14(8-11)31-13-3-1-2-10(6-13)18(21,22)23/h1-9,17H,(H,25,28) |
InChI Key |
QNJQNAPIKPWYGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=NN3C(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.